N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide
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Overview
Description
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide is an organic compound with the chemical formula C10H12ClNO2. It is a colorless to yellowish solid that is stable under regular storage conditions . This compound is commonly used as an intermediate in organic synthesis and has significant applications in drug research and development .
Preparation Methods
The preparation of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide can be achieved through the reaction of 3-chloropropionic acid with 4-methoxyaniline under appropriate conditions . The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It has applications in drug research and development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide can be compared with other similar compounds, such as:
3-chloro-N-(4-methoxyphenyl)propanamide: This compound has a similar structure but lacks the butanamide moiety.
N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide: This compound has a hydroxyl group instead of the butanamide moiety.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S/c1-3-4-11(16)15-12(18)14-8-5-6-10(17-2)9(13)7-8/h5-7H,3-4H2,1-2H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMNUGQCOQPFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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